molecular formula C12H7BrN2O4 B13454905 4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13454905
M. Wt: 323.10 g/mol
InChI Key: DVINNLLEKQFSNQ-UHFFFAOYSA-N
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Description

4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a pyrrolidinone ring, and an isoindole-dione structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-2-(2,5-dioxopyrrolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include other brominated isoindole-dione derivatives and pyrrolidinone-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H7BrN2O4

Molecular Weight

323.10 g/mol

IUPAC Name

4-bromo-2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H7BrN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17)

InChI Key

DVINNLLEKQFSNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)Br

Origin of Product

United States

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